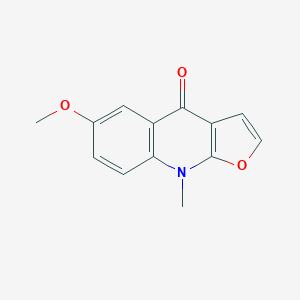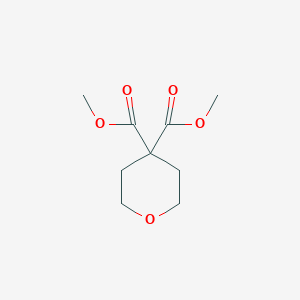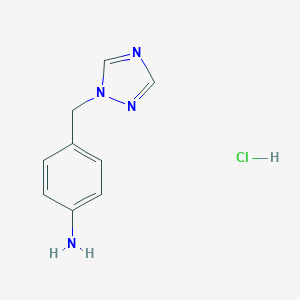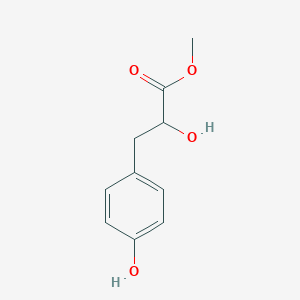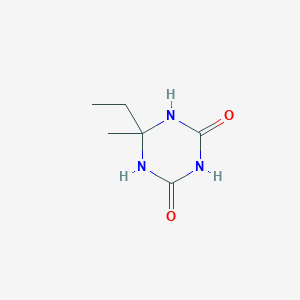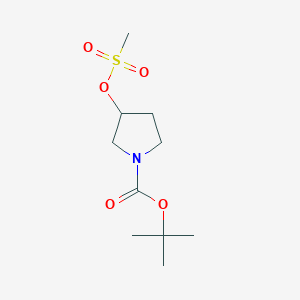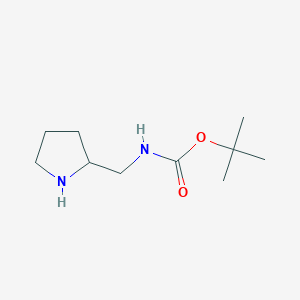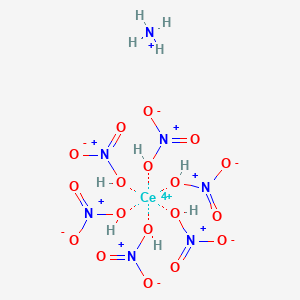
Azanium;cerium(4+);nitric acid
Overview
Description
Chemical Reactions Analysis
Azanium;cerium(4+);nitric acid is known to participate in oxidative electron transfer reactions. A study on the kinetics, mechanism, and reactivity of intermediates of the cerium (IV)–oxalate reaction in a sulfate medium provides insights into the reaction mechanisms of cerium (IV) compounds .Scientific Research Applications
Comprehensive Analysis of Azanium;cerium(4+);nitric acid Applications
The compound , commonly referred to as Ceric Ammonium Nitrate (CAN), is a versatile reagent used in various scientific research applications. Below is a detailed analysis of six unique applications of CAN, each with its own dedicated section.
Synthesis of Nitric Acid
Optimal Pathways for Nitric Acid Synthesis: CAN plays a crucial role in the synthesis of nitric acid, particularly in optimizing the reaction pathways. The P-Graph Attainable Region Technique (PART) uses CAN to develop optimal reaction pathways for nitric acid synthesis, ensuring efficient and sustainable production processes .
Chemical Synthesis
Versatile Roles in Chemical Transformations: CAN is extensively used in chemical reactions due to its ability to act in multiple roles. It facilitates various chemical transformations, including oxidation, oxidative addition, photooxidation, nitration, deprotection, and graft polymerization . These processes are essential for the synthesis of new compounds and materials.
Oxidation Reactions
Oxidation and Oxidative Addition: CAN is a powerful oxidizing agent that can be used in oxidation reactions, which are fundamental in organic synthesis. It helps in the formation of carbon-carbon bonds and the cleavage of oxidative carbon-carbon bonds .
Nitration Reactions
Nitration and Functional Group Transformation: The compound is instrumental in nitration reactions, which introduce nitro groups into molecules, thereby altering their chemical properties and reactivity. This application is particularly valuable in the synthesis of pharmaceuticals and explosives .
Deprotection of Functional Groups
Removal of Protecting Groups: In synthetic chemistry, protecting groups are used to temporarily mask functional groups. CAN is used to remove these protecting groups without affecting other parts of the molecule, which is a critical step in multi-stage synthesis .
Polymerization Reactions
Grafting versus Crosslinking of Polymers: CAN is involved in the redox system for polymerization reactions. It acts as an oxidizing agent in the equilibrium of Ce^4+ / Ce^3+, which is essential for the grafting and crosslinking of polymers like silk fibroin .
Safety and Hazards
Mechanism of Action
Target of Action
Azanium;cerium(4+);nitric acid, also known as Ceric Ammonium Nitrate (CAN), is a specialized oxidizing agent used in organic synthesis . The primary targets of CAN are various functional groups in organic compounds, including alcohols, phenols, ethers, and C-H bonds, especially those that are benzylic .
Mode of Action
CAN acts as a strong one-electron oxidizing agent . In terms of its redox potential, it is an even stronger oxidizing agent than Cl2 . During the redox process, Ce(IV) in CAN is converted to Ce(III), a one-electron change, signaled by the fading of the solution color from orange to a pale yellow .
Biochemical Pathways
For example, alkenes undergo dinitroxylation, quinones are produced from catechols and hydroquinones, and even nitroalkanes are oxidized . These reactions can lead to significant changes in the structure and properties of the targeted compounds.
Pharmacokinetics
It is known that can is a water-soluble compound , which suggests that it could be readily absorbed and distributed in aqueous environments. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CAN would depend on the specific conditions of its use.
Result of Action
The result of CAN’s action is the oxidation of targeted functional groups in organic compounds. This can lead to significant changes in the structure and properties of these compounds. For example, the oxidation of alkenes can result in the formation of dinitroxy compounds . The exact molecular and cellular effects of CAN’s action would depend on the specific compounds being targeted.
properties
IUPAC Name |
azanium;cerium(4+);nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.6HNO3.H3N/c;6*2-1(3)4;/h;6*(H,2,3,4);1H3/q+4;;;;;;;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXAATUBLOUJCN-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH10N7O18+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azanium;cerium(4+);nitric acid | |
CAS RN |
16774-21-3 | |
| Record name | Ammonium ceric nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





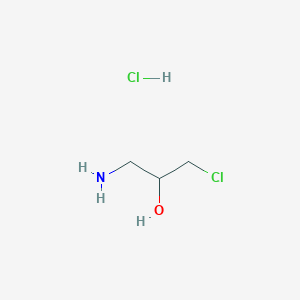
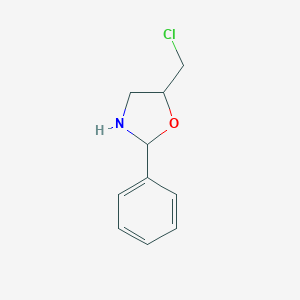
![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)
